![molecular formula C15H13ClN4OS B2981480 5-chloro-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)thiophene-2-carboxamide CAS No. 2034558-96-6](/img/structure/B2981480.png)
5-chloro-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)thiophene-2-carboxamide
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Overview
Description
The compound “5-chloro-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)thiophene-2-carboxamide” is a chemical compound that has been mentioned in the context of various research studies . It is related to the field of medicinal chemistry, with potential applications in the treatment of certain conditions .
Synthesis Analysis
The synthesis of similar compounds often involves complex chemical reactions . For instance, the synthesis of a related compound involved the N2-arylation of 4,5-dibromo-2H-1,2,3-triazole, followed by a sequence of functional group transformations, namely hydrogenation, Sandmeyer iodination, and Grignard carboxylation .Molecular Structure Analysis
The molecular structure of such compounds is typically analyzed using techniques like X-ray crystallography . For instance, the X-ray crystal structure of a related compound in complex with human FXa clarified the binding mode and the stringent requirements for high affinity .Chemical Reactions Analysis
The chemical reactions involving this compound can be complex and varied . For example, a related compound formed reactive metabolites in microsomal incubations .Scientific Research Applications
Antitumor Properties : A study by Stevens et al. (1984) explored the synthesis of imidazotetrazines, which are closely related to the compound . These compounds have demonstrated curative activity against certain types of leukemia, suggesting potential as antitumor agents (Stevens et al., 1984).
Synthesis and Mechanism Studies : Ledenyova et al. (2018) studied the reaction of related compounds with thiourea, revealing important insights into their chemical behavior and potential applications in creating more effective pharmaceuticals (Ledenyova et al., 2018).
Antimycobacterial Activity : A 2020 study by Marvadi et al. focused on novel derivatives similar to the compound for their antimycobacterial activity. These compounds were evaluated against Mycobacterium tuberculosis, demonstrating promising results as potential antitubercular agents (Marvadi et al., 2020).
Molluscicidal Properties : Research by El-bayouki et al. (1988) involved the synthesis of thiazolo[5,4-d]pyrimidines, which are structurally related and have been screened for activity against snails, an intermediate host of schistosomiasis (El-bayouki et al., 1988).
Allosteric Modulation of Cannabinoid Receptor 1 (CB1) : A study by Khurana et al. (2014) explored the optimization of chemical functionalities in indole-2-carboxamides, closely related to the compound , highlighting their role in the allosteric modulation of CB1, which has implications in the development of new drugs affecting the endocannabinoid system (Khurana et al., 2014).
Mechanism of Action
Target of Action
The primary targets of 5-chloro-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)thiophene-2-carboxamide are the orexin receptors, specifically Orexin-1 and Orexin-2 . These receptors play a crucial role in promoting wakefulness and arousal .
Mode of Action
5-chloro-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)thiophene-2-carboxamide acts as a dual orexin receptor antagonist . It binds specifically to the orexin receptors, blocking the interaction of the neuropeptides orexin A and B with these receptors . This action inhibits the promotion of wakefulness, which can be beneficial in the treatment of conditions such as insomnia .
Biochemical Pathways
It is known that the compound’s action on the orexin receptors can influence various biological activities, including sleep-wake regulation .
Result of Action
The molecular and cellular effects of 5-chloro-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)thiophene-2-carboxamide’s action primarily involve the inhibition of wake-promoting signals. By blocking the orexin receptors, the compound suppresses the arousal-promoting effects of orexin A and B . This can result in a decrease in wakefulness and an increase in sleep, which can be beneficial for treating conditions like insomnia .
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-chloro-N-[1-phenyl-2-(triazol-2-yl)ethyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN4OS/c16-14-7-6-13(22-14)15(21)19-12(10-20-17-8-9-18-20)11-4-2-1-3-5-11/h1-9,12H,10H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSNPWEOJSMINSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN2N=CC=N2)NC(=O)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)thiophene-2-carboxamide |
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